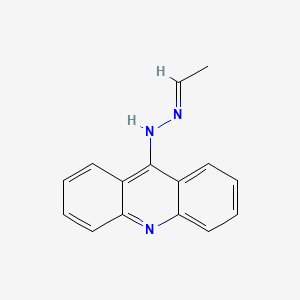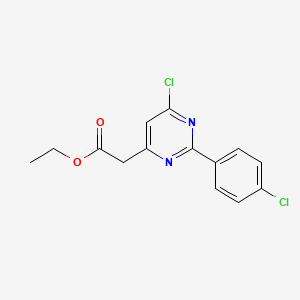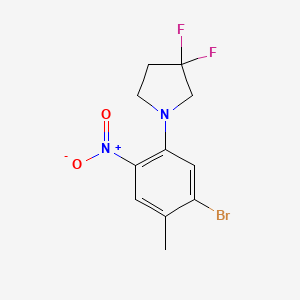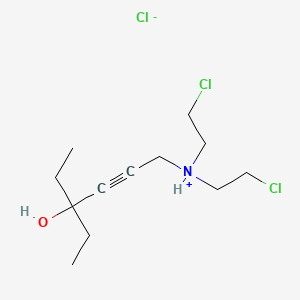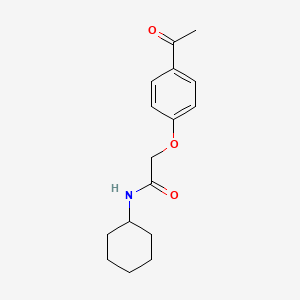
((E)-3-Chloro-1-methyl-propenyl)-benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((E)-3-Chloro-1-methyl-propenyl)-benzene: is an organic compound characterized by the presence of a benzene ring substituted with a (E)-3-chloro-1-methyl-propenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((E)-3-Chloro-1-methyl-propenyl)-benzene typically involves the reaction of benzene with (E)-3-chloro-1-methyl-propenyl chloride under specific conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: ((E)-3-Chloro-1-methyl-propenyl)-benzene can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to its corresponding alcohol or alkane derivatives. Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, H2 with Pd/C catalyst.
Substitution: NaOH in aqueous solution, NH3 in ethanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of hydroxylated or aminated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: ((E)-3-Chloro-1-methyl-propenyl)-benzene is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications.
Biology: In biological research, this compound can be used as a probe to study the effects of halogenated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into biochemical pathways.
Medicine: The compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its use in the development of new drugs targeting specific diseases.
Industry: this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various industrial processes.
Mecanismo De Acción
The mechanism by which ((E)-3-Chloro-1-methyl-propenyl)-benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s chlorine atom can participate in halogen bonding, influencing the activity of target molecules. Additionally, the propenyl group can undergo metabolic transformations, leading to the formation of active metabolites that further modulate biological pathways.
Comparación Con Compuestos Similares
- ((E)-3-Bromo-1-methyl-propenyl)-benzene
- ((E)-3-Iodo-1-methyl-propenyl)-benzene
- ((E)-3-Fluoro-1-methyl-propenyl)-benzene
Comparison: While ((E)-3-Chloro-1-methyl-propenyl)-benzene shares structural similarities with its bromo, iodo, and fluoro analogs, it is unique in its reactivity and stability. The chlorine atom provides a balance between reactivity and stability, making it a versatile compound for various applications. In contrast, the bromo and iodo analogs may exhibit higher reactivity, while the fluoro analog may offer greater stability but lower reactivity.
Propiedades
Fórmula molecular |
C10H11Cl |
|---|---|
Peso molecular |
166.65 g/mol |
Nombre IUPAC |
[(E)-4-chlorobut-2-en-2-yl]benzene |
InChI |
InChI=1S/C10H11Cl/c1-9(7-8-11)10-5-3-2-4-6-10/h2-7H,8H2,1H3/b9-7+ |
Clave InChI |
DRTWWVVORUNCJP-VQHVLOKHSA-N |
SMILES isomérico |
C/C(=C\CCl)/C1=CC=CC=C1 |
SMILES canónico |
CC(=CCCl)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


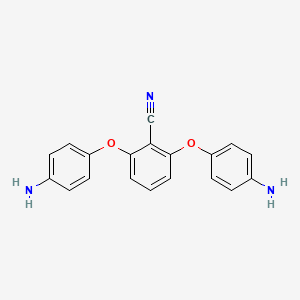
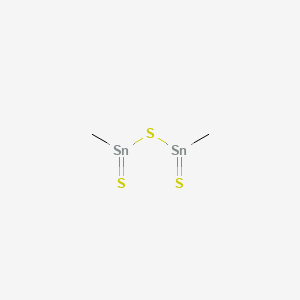
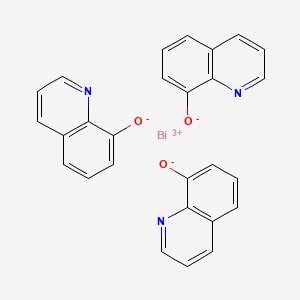
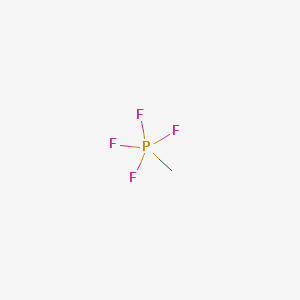
![7-(4-(biphenyl-3-ylmethyl)piperazin-1-yl)benzo[d]oxazol-2(3H)-one methanesulfonate](/img/structure/B13730991.png)
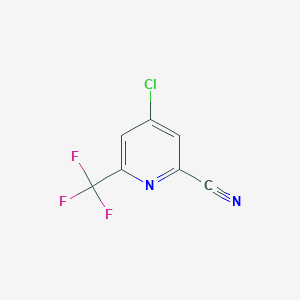
![(3s,3As,5as,5br,10ar,10bs)-3-hydroxy-3a,5b-dimethyl-2,3,3a,4,5,5a,5b,6,7,10,10a,10b-dodecahydrocyclopenta[a]fluoren-8(1h)-one](/img/structure/B13730998.png)

